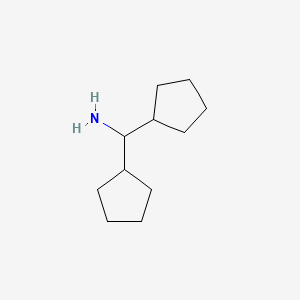

Dicyclopentylmethanamine

Description

Dicyclopentylmethanamine (CAS: 856205-34-0) is a bicyclic amine featuring two cyclopentyl groups attached to a central methanamine core. Its molecular formula is C₁₁H₂₁N, with a molecular weight of 153.28 g/mol. The compound’s steric profile is defined by the bulky cyclopentyl substituents, which confer unique physicochemical properties, such as reduced solubility in polar solvents and increased thermal stability compared to aliphatic amines. This structural rigidity also impacts reactivity, particularly in nucleophilic substitution or condensation reactions, where steric hindrance may slow kinetic rates .

Properties

IUPAC Name |

dicyclopentylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N/c12-11(9-5-1-2-6-9)10-7-3-4-8-10/h9-11H,1-8,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVMKSEXXHXATPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C2CCCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dicyclopentylmethanamine can be synthesized through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with formaldehyde, followed by reductive amination with ammonia or an amine source. The reaction typically requires a solvent such as tetrahydrofuran and is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also incorporate purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Dicyclopentylmethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Cyclopentyl ketones or carboxylic acids.

Reduction: Secondary amines or alcohols.

Substitution: Alkylated or acylated derivatives of this compound.

Scientific Research Applications

Dicyclopentylmethanamine is not explicitly mentioned in the provided search results. However, some of the provided articles discuss compounds with similar structural features or related applications that may provide relevant context.

Potential Applications Based on Related Compounds

- Adenosine Receptor Ligands: Research has been done on N6-cycloalkylmethyl and dicycloalkylmethyl 4′-truncated (N)-methanocarba adenosine derivatives as human (h) A1AR agonists . These compounds have been studied for their binding and efficacy, with selected nucleosides examined in in vivo anticonvulsant models . Subtle structural changes were used to characterize the receptor binding site surrounding each substituent .

- (N)-Methanocarba Nucleosides: These nucleosides, which contain a [3.1.0]bicyclohexane fused ring system, have shown promise as biochemical probes and therapeutic candidates . They have been used to design ligands for G protein-coupled receptors (GPCRs), such as adenosine receptors (ARs) and P2Y receptors . These nucleosides have also been optimized for affinity at non-purinergic receptors and transporters, like serotonin 5-HT2B and 5-HT2C receptors, the κ-opioid receptor, the dopamine transporter, and the human multidrug transporter ABCG2 .

- Methenamine: Methenamine, though structurally distinct, is relevant due to its applications in treating urinary tract infections (UTIs) . Studies have supported its use in preventing recurrent UTIs, including in kidney and liver-kidney transplant recipients . Methenamine's effectiveness has been demonstrated in reducing the rate of recurrent UTIs, asymptomatic bacteriuria, and hospitalizations due to UTIs .

- Bioactive Compounds from Natural Sources: Natural compounds are being explored for various health applications . For example, cocoa polyphenols have shown potential in modifying risk factors for chronic conditions like inflammation, high blood pressure, and insulin resistance . Extractions of phenolic compounds from agri-food by-products, and encapsulation strategies are being explored for antidiabetic activity .

- Antiviral Nucleosides: Nucleoside drugs, including those with modified structures like (N)-methanocarba nucleosides, have broad applications as therapeutic antiviral and anticancer compounds . Molnupiravir, a pyrimidine derivative, is one such example used to inhibit SARS-Cov-2 replicase .

Data Tables and Case Studies

While direct data tables and case studies for this compound are not available in the provided search results, research on related compounds offers some insight:

- Methenamine for UTI Prevention:

| First Author | Study Design | Methenamine Dose and Duration | Number of Patients | Mean Age in Years (Range) | Incidence of UTI or Bacteriuria (Methenamine versus Placebo, when applicable) | Renal Function of Patients |

|---|---|---|---|---|---|---|

| Freeman | Randomized Controlled Trial | Methenamine mandelate 1 g QID × 25 months | 122 | (20–89) with 58% >60 years | 25% versus 86% | Patients excluded if CrCl <41 ml/min |

| Freeman | Randomized Controlled Trial | Methenamine mandelate 1 g QID × 2 years | 249 | 59 (21–83) | 9% versus 40% (p < 0.001) | 6% of patients had renal failure |

- Methenamine Therapy for Recurrent UTI in Transplant Recipients: A retrospective review showed that methenamine therapy initiation led to a significant reduction in the rate of recurrent urinary tract infection in kidney and liver-kidney transplant recipients (0.6 vs 1.3 per 180 patient days follow-up, P = 0.0005) .

Mechanism of Action

The mechanism by which dicyclopentylmethanamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The compound’s amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their function and stability.

Comparison with Similar Compounds

Key Observations:

- Aromatic vs. Aliphatic Substituents : The phenyl group in 1-Phenylcyclopentanemethanamine enables π-π stacking interactions, absent in this compound, which may influence crystallization behavior .

- Polarity : The chlorine atom in (1-(3-Chlorophenyl)cyclopropyl)methanamine and the furan oxygen in Cyclopentyl(5-methylfuran-2-yl)methanamine enhance dipole moments, improving solubility in polar solvents relative to this compound .

Biological Activity

Dicyclopentylmethanamine is a compound of interest in pharmacology due to its interactions with various biological receptors, particularly adenosine and serotonin receptors. This article delves into the biological activity of this compound, focusing on its receptor affinities, structure-activity relationships (SAR), and potential therapeutic applications.

Structure-Activity Relationship (SAR)

The structural characteristics of this compound significantly influence its biological activity. Research indicates that modifications in the cycloalkyl groups can enhance receptor binding affinity and selectivity. For example, studies have shown that certain dicycloalkylmethyl derivatives exhibit improved affinity for the A1 adenosine receptor (A1AR) compared to their unsubstituted counterparts. The compound has been identified as a partial agonist at A1AR and an antagonist at serotonin receptors, particularly 5-HT2B and 5-HT2C .

Table 1: Binding Affinities of this compound Derivatives

| Compound | Receptor Type | Binding Affinity (K_i, nM) |

|---|---|---|

| This compound | A1AR | >100 |

| Dicyclopentyl derivative | 5-HT2B | 2-3 |

| Dicyclopentyl derivative | 5-HT2C | 79-328 |

Pharmacological Evaluation

In pharmacological studies, this compound has demonstrated dual action as both an A1AR agonist and a 5-HT2B antagonist. This dual activity suggests potential applications in treating conditions such as fibrosis and chronic pain. The compound's efficacy was evaluated through in vitro assays measuring cyclic AMP production inhibition in CHO cells expressing human A1AR .

Case Studies

Case Study 1: Antifibrotic Potential

A study explored the efficacy of this compound derivatives in a model of pulmonary fibrosis. The results indicated that these compounds could reduce fibroblast proliferation and collagen deposition, supporting their use as potential antifibrotic agents .

Case Study 2: Pain Management

Another investigation assessed the analgesic properties of this compound in animal models. The findings suggested that the compound effectively alleviated pain through its action on serotonin receptors, indicating a promising avenue for pain management therapies .

The mechanism by which this compound exerts its effects involves modulation of adenosine and serotonin receptor pathways. As an A1AR agonist, it enhances adenosine signaling, which is known to play a role in neuroprotection and anti-inflammatory processes. Concurrently, its antagonistic action at 5-HT2B receptors may contribute to its therapeutic effects by mitigating excessive serotonergic activity linked to various pathological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.